![molecular formula C23H22N2O2S2 B3007094 3-(3,5-dimethylphenyl)-6-methyl-2-((2-oxo-2-phenylethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 851410-75-8](/img/structure/B3007094.png)

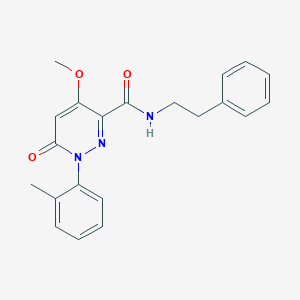

3-(3,5-dimethylphenyl)-6-methyl-2-((2-oxo-2-phenylethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

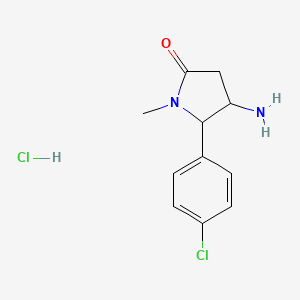

The compound "3-(3,5-dimethylphenyl)-6-methyl-2-((2-oxo-2-phenylethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one" is a structurally complex molecule that belongs to the class of thienopyrimidinones. This class of compounds has been extensively studied due to their diverse biological activities and potential therapeutic applications. The molecule is characterized by a thienopyrimidinone core, which is a bicyclic system containing a thiophene ring fused to a pyrimidinone moiety. The compound also features various substituents, including methyl groups and a phenylethylthio side chain, which may contribute to its biological activity.

Synthesis Analysis

The synthesis of thienopyrimidinones can be achieved through various methods. For instance, the synthesis of 5,6-dihydrothieno[3',2':4,5]thieno[2,3-d]pyrimidin-4(3H)-ones involves a consecutive method that includes an aza-Wittig reaction followed by a reaction with amines, phenols, or alcohols in the presence of a catalytic amount of sodium ethoxide or solid potassium carbonate . Another approach for synthesizing 2-methylthio-3-substituted amino-5,6-dimethyl thieno[2,3-d]pyrimidin-4(3H)-ones involves reacting the starting material with different aldehydes and ketones . Additionally, one-pot synthesis methods have been developed for creating derivatives of thiazolo[2,3-b]dihydropyrimidinone, which share a similar heterocyclic structure with the compound of interest .

Molecular Structure Analysis

The molecular structure of thienopyrimidinones is crucial for their biological activity. The presence of the thieno[2,3-d]pyrimidin-4(3H)-one scaffold is a common feature in compounds with potential anticancer properties, as it can influence the dynamics of microtubule and F-actin cytoskeletons . The stereochemistry of the substituents, as seen in the diastereoselective synthesis of related compounds, can also significantly affect the biological activity .

Chemical Reactions Analysis

Thienopyrimidinones can undergo various chemical reactions, including alkylation. For example, the alkylation of 2-thiouracils with specific bromo compounds in DMF exclusively occurs at the sulfur atom, leading to derivatives with virus-inhibiting properties . Similarly, thieno[3,2-d]pyrimidin-4-ones can be alkylated to produce N- and S-alkyl derivatives . These reactions are essential for modifying the biological activity and pharmacokinetic properties of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of thienopyrimidinones, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like methylthio groups and aryl moieties can affect these properties and, consequently, the bioavailability and efficacy of the compounds. Some thienopyrimidinones have shown a range of biological activities, including platelet antiaggregating, antiinflammatory, antiarrhythmic, and antihyperlipidemic activities . The condensation of thienopyrimidinones with aromatic aldehydes and furfural has been used to synthesize derivatives with potential biological activities . Additionally, the antibacterial activity of pyridopyrimidinones, which are structurally related to thienopyrimidinones, has been investigated, highlighting the importance of the pyrimidinone core in medicinal chemistry .

Aplicaciones Científicas De Investigación

Synthesis and Evaluation of Antitumor Activity

The compound 3-(3,5-dimethylphenyl)-6-methyl-2-((2-oxo-2-phenylethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one and its derivatives have been synthesized and evaluated for their antitumor activities. Hafez and El-Gazzar (2017) synthesized a series of novel thieno[3,2-d]pyrimidine derivatives, demonstrating potent anticancer activity against various human cancer cell lines, including breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116). The compounds exhibited growth inhibition properties comparable to doxorubicin, highlighting their potential as effective antitumor agents (H. Hafez, Abdel-Rhman B. A. El-Gazzar, 2017).

Antimicrobial Activity

New derivatives containing the thieno[3,2-d]pyrimidin-4-one moiety have been synthesized and screened for antimicrobial activity. El Azab and Abdel‐Hafez (2015) prepared novel thiazolidinone derivatives featuring the thieno[3,4-d]pyrimidin-4-one core and tested them against various bacterial and fungal strains. These compounds showed promising biological activity, suggesting their potential as antimicrobial agents (I. H. El Azab, S. Abdel‐Hafez, 2015).

Anti-HIV-1 Activity

The compound's derivatives have also been explored for their potential anti-HIV-1 activity. Novikov et al. (2004) synthesized new derivatives of pyrimidin-4(3H)-one and evaluated their efficacy against the type 1 human immunodeficiency virus in vitro. Their findings indicated that certain derivatives suppressed HIV-1 reproduction by 50% at specific concentrations, demonstrating their potential as anti-HIV-1 agents (M. Novikov, A. Ozerov, O. Sim, R. Buckheit, 2004).

Propiedades

IUPAC Name |

3-(3,5-dimethylphenyl)-6-methyl-2-phenacylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O2S2/c1-14-9-15(2)11-18(10-14)25-22(27)21-19(12-16(3)29-21)24-23(25)28-13-20(26)17-7-5-4-6-8-17/h4-11,16H,12-13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFVMFVRNZLKBPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)C3=CC=CC=C3)C4=CC(=CC(=C4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-Bromo-4-[(2-methylpropan-2-yl)oxycarbonyl]-3,5-dihydro-2H-1,4-benzoxazepine-7-carboxylic acid](/img/structure/B3007018.png)

![1-[4-(2-Furyl)-6-(trifluoromethyl)pyrimidin-2-yl]-1H-pyrazole-3-carboxylic acid acetate](/img/no-structure.png)

![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B3007021.png)

![3-[(Tert-butoxy)carbonyl]-3-azabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B3007022.png)

![N-(3-chlorophenyl)-2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B3007024.png)

![Methyl 2-[(1-hydroxy-2-methylpropan-2-yl)amino]-3-phenylpropanoate](/img/structure/B3007029.png)

![N-cycloheptyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B3007030.png)

![2-{[(4-Chlorophenyl)methyl]amino}-4-(4-ethoxyphenyl)-4-oxobutanoic acid](/img/structure/B3007034.png)